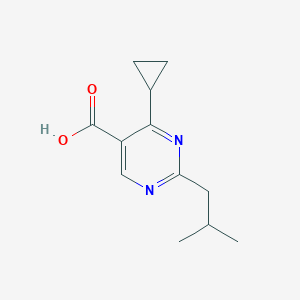![molecular formula C44H26O4 B13640926 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde: is a complex organic compound characterized by multiple formyl groups attached to a phenyl backbone. This compound is notable for its unique structure, which includes a buta-1,3-diynyl linkage, making it a subject of interest in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach includes the following steps:
-
Formation of the Buta-1,3-diynyl Linkage:
Reagents: 1,3-dibromo-2-butyne and a suitable base (e.g., potassium tert-butoxide).
Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
-
Attachment of Formyl Groups:
Reagents: 4-formylphenylboronic acid and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
Conditions: The reaction is performed under Suzuki coupling conditions, typically in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 80°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions: 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media at room temperature.
Products: Oxidation of formyl groups to carboxylic acids.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.
Products: Reduction of formyl groups to primary alcohols.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Formation of imines or thioethers.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Utilized in the design of fluorescent probes for biological imaging.
Industry:
Electronics: Applied in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Catalysis: Used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The buta-1,3-diynyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with active site residues.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the buta-1,3-diynyl linkage.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains a triazine core instead of a phenyl backbone.
Uniqueness:
Structural Complexity: The presence of the buta-1,3-diynyl linkage and multiple formyl groups makes it structurally unique.
Reactivity: The compound’s reactivity is influenced by the electronic effects of the formyl groups and the rigidity of the buta-1,3-diynyl linkage, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C44H26O4 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C44H26O4/c45-27-31-5-13-37(14-6-31)41-21-35(22-42(25-41)38-15-7-32(28-46)8-16-38)3-1-2-4-36-23-43(39-17-9-33(29-47)10-18-39)26-44(24-36)40-19-11-34(30-48)12-20-40/h5-30H |
Clave InChI |
NJYKWBKGOXZXIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13640843.png)

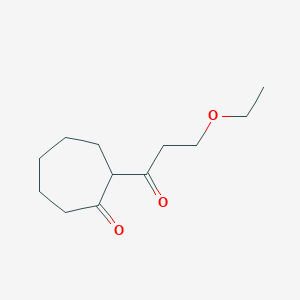
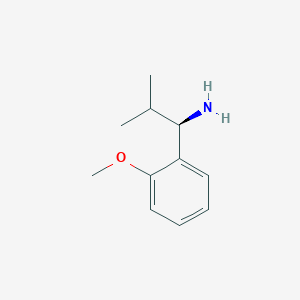
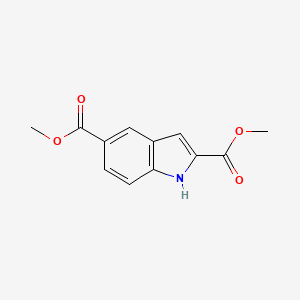
![9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13640875.png)
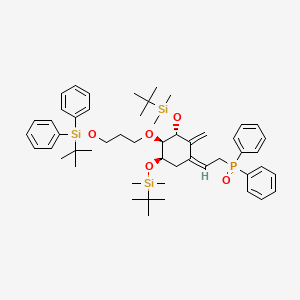
![Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B13640883.png)
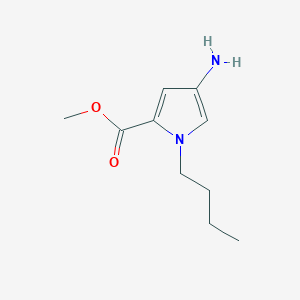
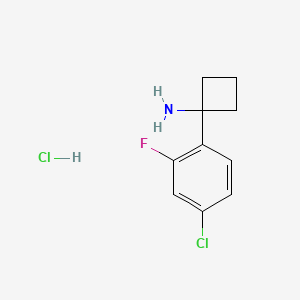
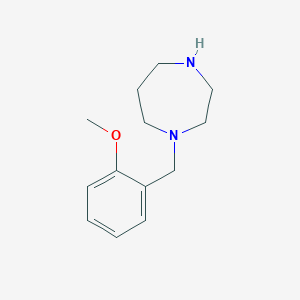

![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
